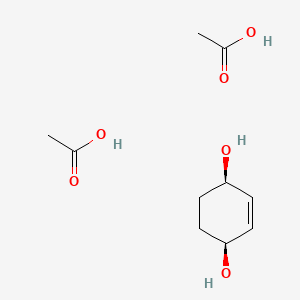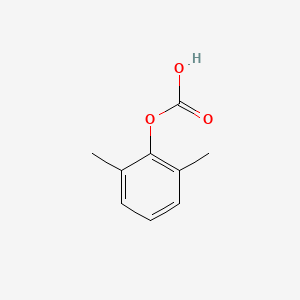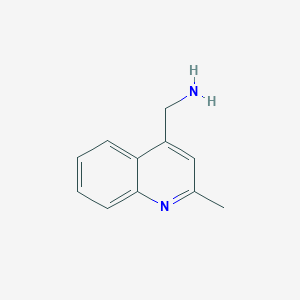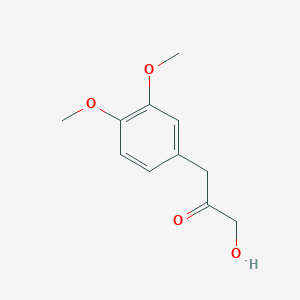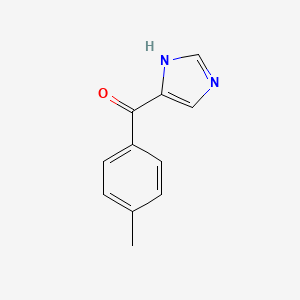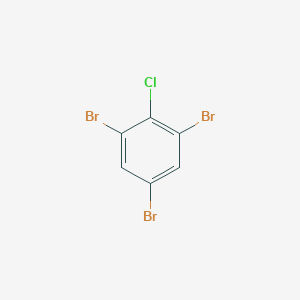
N-methyl-N-(prop-2-en-1-yl)methanesulfonamide
概要
説明
N-methyl-N-(prop-2-en-1-yl)methanesulfonamide: is an organic compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . It is also known by its IUPAC name, N-allyl-N-methylmethanesulfonamide . This compound is typically a liquid at room temperature and is used in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(prop-2-en-1-yl)methanesulfonamide can be achieved through the reaction of N-methylmethanesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .
化学反応の分析
Types of Reactions: N-methyl-N-(prop-2-en-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond reacts with nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-methyl-N-(prop-2-en-1-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methyl-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their function .
類似化合物との比較
N-methyl-N-(prop-2-yn-1-yl)methanesulfonamide: This compound has a similar structure but with a triple bond instead of a double bond in the allyl group.
N-methyl-N-(prop-2-en-1-yl)benzenesulfonamide: This compound has a benzene ring attached to the sulfonamide group, providing different chemical properties.
Uniqueness: N-methyl-N-(prop-2-en-1-yl)methanesulfonamide is unique due to its combination of an allyl group and a sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications .
特性
IUPAC Name |
N-methyl-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-4-5-6(2)9(3,7)8/h4H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBUORCYWKIZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


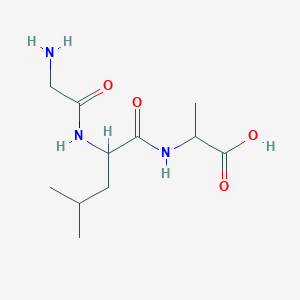
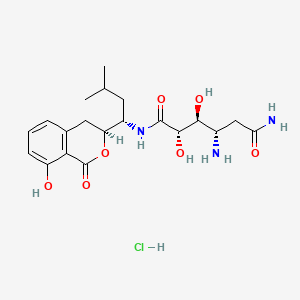
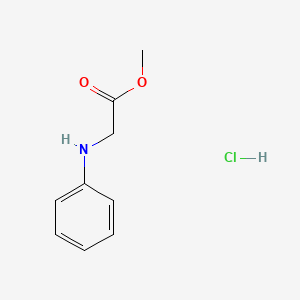

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)
